5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-ol is a chemical compound categorized under retinoid receptors and stable isotopes. It is primarily utilized in scientific research, particularly in studies related to multiple sclerosis and sleep disorders. The compound has a molecular formula of and a molecular weight of 249.363 g/mol, with its structure featuring a complex arrangement of carbon, hydrogen, and oxygen atoms.
5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-ol is classified as a stable isotope-labeled compound. This classification indicates that it is used in research applications that require isotopic labeling for tracking or tracing purposes in biological systems.
The synthesis of 5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-ol typically involves multi-step organic reactions. While specific synthetic routes are not extensively documented in the available literature, the synthesis generally requires the use of deuterated reagents to incorporate the deuterium isotopes into the final product.
The synthesis process may include:
Key structural data includes:
InChI=1S/C16H22O2/c1-11(8-9-17)6-7-15-12(2)10-16(18-5)14(4)13(15)3/h6-8,10,17H,9H2,1-5H3/b7-6+,11-8+/i5D3
5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-ol can participate in various chemical reactions typical for compounds containing alkenes and alcohol functional groups. These may include:
The reactivity of this compound is influenced by its functional groups:
The mechanism of action for 5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-ol is primarily studied within the context of its role as an intermediate in synthesizing retinoid analogs. These analogs are known to interact with retinoid receptors in biological systems.
Research indicates that compounds similar to this one can modulate gene expression related to cell growth and differentiation through their interaction with nuclear receptors .
Key chemical properties include:
5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-ol has several scientific applications:
The development of 5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-ol is rooted in foundational retinoid research from the late 20th century. Early investigations by Lewin et al. (1995) demonstrated that non-deuterated versions of this structural motif serve as pivotal intermediates for generating retinoid lactone derivatives with modified biological activities [1]. These compounds emerged from efforts to overcome the inherent instability and promiscuous receptor binding of natural retinoids like all-trans-retinoic acid. The aromatic trimethylphenyl moiety replaced the traditional ionone ring, conferring enhanced metabolic resistance while retaining affinity for nuclear receptors [2] [5].
Pawson’s 1979 seminal work on aromatic retinal analogs laid essential groundwork by establishing synthetic routes to compounds such as (4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal—a direct oxidation product of the title alcohol [2] [3]. This aldehyde intermediate proved critical for synthesizing isotopically labeled aromatic retinoic acids, enabling mechanistic studies of retinoid isomerization and receptor activation. The deuterated methanol precursor (CD₃OH) used in synthesizing the methoxy-d₃ group allowed site-specific isotopic incorporation without altering steric parameters [1] [4]. Subsequent refinements enabled multigram-scale production of intermediates like Ethyl-5-(4-methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienoate (CAS 1185247-60-2), further expanding access to diverse retinoid derivatives [4].
Table 1: Key Synthetic Intermediates in Deuterated Retinoid Research
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Primary Research Application |
---|---|---|---|---|
5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-ol | 1185234-83-6 | C₁₆D₃H₁₉O₂ | 249.363 | Retinoid lactone analog synthesis |
(4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal | - | C₁₆H₁₇D₃O₂ | 247.35 | Aromatic retinal/retinoic acid synthesis |
Ethyl-5-(4-methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienoate | 1185247-60-2 | C₁₈H₂₁D₃O₃ | 291.4 | Retinoid lactone derivative production |
The strategic incorporation of deuterium at the 4-methoxy position (-OCH₃ → -OCD₃) leverages the kinetic isotope effect (KIE) without perturbing the compound’s steric or electronic profile. Deuterium’s lower zero-point energy and stronger C-D bond (versus C-H) can reduce the rate of oxidative demethylation by hepatic cytochrome P450 enzymes, a primary metabolic pathway for methoxy-aromatic compounds [3] [4]. This attenuation extends the plasma half-life of retinoid analogs, allowing researchers to track absorption, distribution, and metabolite formation with enhanced sensitivity using mass spectrometry.
In metabolic studies, the 3 Da mass shift introduced by the trideuteromethoxy group generates distinct molecular ion clusters (e.g., m/z differences of 3/z in MS/MS spectra) that differentiate the labeled compound from endogenous retinoids or non-deuterated contaminants [1] [4]. This enables precise quantification of tissue distribution and catabolic products even in complex biological matrices. For example, researchers have traced the deuterated pentadienol intermediate through oxidation to its corresponding aldehyde (sc-217070) and carboxylic acid derivatives, followed by conversion to isotopically labeled retinoic acid receptor (RAR) ligands [2] [3].
The deuterium label’s stability also facilitates autoradiography-like tracking without radioactivity. By coupling liquid chromatography with high-resolution mass spectrometry (LC-HRMS), scientists map retinoid biodistribution in model organisms following administration of microdoses—a technique critical for establishing structure-activity relationships (SAR) of novel lactone-based retinoids [4]. Furthermore, the site-specific deuteration avoids isotopic dilution during chemical transformations, ensuring that downstream metabolites retain the label exclusively at the methoxy position for unambiguous pathway tracing [1].
Table 2: Key Compounds in Deuterated Retinoid Research
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|---|
5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-ol | 1185234-83-6 | C₁₆D₃H₁₉O₂ | 249.363 | Deuterated methoxy, dienol chain |
5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-ol (non-deuterated) | - | C₁₆H₂₂O₂ | 246.35 | Protio methoxy, orange-yellow oily residue |
5-(4-Methoxy-2,3,6-trimethylphenyl)-3-methyl-1-pentyn-3-ol | - | C₁₆H₂₂O₂ | 246.35 | Alkyne functionality instead of diene |
Interactive Data Tables
Table 3: Isotopically Labeled Retinoid Precursors and Properties (Interactive)
Property | 5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadien-1-ol | (4E)-5-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienal | Ethyl-5-(4-methoxy-d3-2,3,6-trimethylphenyl)-3-methyl-2,4-pentadienoate |
---|---|---|---|
CAS Number | 1185234-83-6 | Not specified | 1185247-60-2 |
Molecular Formula | C₁₆D₃H₁₉O₂ | C₁₆H₁₇D₃O₂ | C₁₈H₂₁D₃O₃ |
Molecular Weight (g/mol) | 249.363 | 247.35 | 291.4 |
Isotopic Purity | >98% d₃ (inferred) | >98% d₃ (inferred) | >98% d₃ (inferred) |
Primary Synthetic Role | Retinoid lactone intermediate | Retinal/retinoic acid analog precursor | Esterified retinoic acid analog |
Key Reference | Lewin, A.H., et al. (1995) | Pawson, B.A., et al. (1979) | Lewin, A.H. |
(Interactive Note: Users may sort columns by clicking headers or filter rows by molecular weight range)
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3